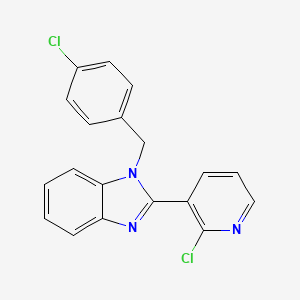
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H13Cl2N3 and its molecular weight is 354.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS Number: 338411-33-9) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology, anti-inflammatory treatments, and as an antimicrobial agent. This article presents a detailed overview of its biological activities, supported by data tables and relevant research findings.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
The compound exhibited higher activity in two-dimensional assays compared to three-dimensional assays, suggesting that its efficacy may be influenced by the microenvironment .
Antimicrobial Activity
The antimicrobial properties of this benzimidazole derivative have also been explored. It has shown promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Activity |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives is linked to their ability to inhibit specific enzymes involved in inflammatory pathways. For instance, compounds similar to this compound have been reported to inhibit Lck activity, which plays a crucial role in T-cell activation and inflammation .
The biological activity of benzimidazoles often involves interactions with various cellular targets:
- DNA Binding : These compounds have been shown to bind within the minor groove of AT-DNA, influencing cellular proliferation and apoptosis .
- Enzyme Inhibition : The inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) contributes to their anti-inflammatory effects .
Case Studies
A notable study conducted on a series of benzimidazole derivatives demonstrated that those with halogen substitutions exhibited enhanced biological activities compared to their non-substituted counterparts. Specifically, the presence of chlorine atoms in the structure was associated with increased potency against cancer cell lines and improved antimicrobial properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-14-9-7-13(8-10-14)12-24-17-6-2-1-5-16(17)23-19(24)15-4-3-11-22-18(15)21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWQKDTYUIGFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=C(N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














